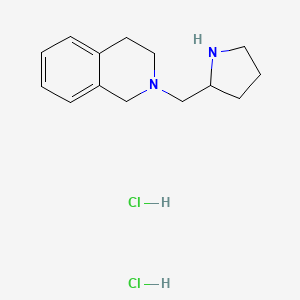

2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-5-13-10-16(9-7-12(13)4-1)11-14-6-3-8-15-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVLMVQZRQJTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reaction of amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate.

Construction of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure.

Coupling of Pyrrolidine and Tetrahydroisoquinoline: The final step involves coupling the pyrrolidine ring with the tetrahydroisoquinoline core, often using reductive amination or other coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidine or tetrahydroisoquinoline rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or other reduced forms.

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that tetrahydroisoquinolines, including 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, exhibit significant neuropharmacological properties. They have been studied for their potential effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. This modulation is crucial for developing treatments for various neurological disorders such as Parkinson's disease and depression.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of tetrahydroisoquinoline derivatives and their interaction with dopamine receptors. The findings suggested that modifications in the pyrrolidine moiety can enhance receptor affinity and selectivity, paving the way for novel therapeutic agents targeting dopaminergic pathways .

Antidepressant Activity

Tetrahydroisoquinolines have been investigated for their antidepressant-like effects in preclinical models. The compound's ability to influence monoaminergic systems makes it a candidate for further exploration in treating mood disorders.

Case Study:

In a rodent model of depression, administration of 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride demonstrated significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's potential as a rapid-acting antidepressant, similar to ketamine .

Analgesic Properties

The analgesic effects of tetrahydroisoquinoline derivatives have also been documented. These compounds may exert their pain-relieving effects through opioid receptor modulation.

Case Study:

A research article detailed experiments where 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride was evaluated for its analgesic properties using the hot plate test in mice. Results indicated a significant increase in pain threshold, suggesting potential applications in pain management therapies .

Anticancer Potential

Emerging research suggests that compounds within the tetrahydroisoquinoline class may possess anticancer properties by inducing apoptosis in cancer cells.

Case Study:

In vitro studies have shown that 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Data Table Summary

Mecanismo De Acción

The mechanism of action of 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Tetrahydroisoquinoline Derivatives

*THIQ = 1,2,3,4-Tetrahydroisoquinoline

- Pyrrolidine vs. Piperidine Substituents : The pyrrolidine ring (5-membered) in the target compound may confer distinct conformational flexibility compared to piperidine (6-membered) derivatives, influencing receptor binding kinetics .

- Aryl vs. Heteroaromatic Groups : Pyrimidinyl or dichlorophenyl substituents (e.g., in ) enhance π-π stacking interactions with receptors, whereas pyrrolidinylmethyl groups may prioritize hydrogen bonding or steric effects.

Pharmacological Activity

Physicochemical Properties

Table 3: Physicochemical Comparison

Actividad Biológica

2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 275.18 g/mol

The biological activity of 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride primarily involves its interaction with various neurotransmitter receptors. It has been noted for its potential effects on:

- Dopamine Receptors : Exhibits affinity for dopamine receptors, suggesting a role in modulating dopaminergic signaling.

- Adrenergic Receptors : May act as an antagonist or agonist depending on the receptor subtype involved.

- Muscarinic Receptors : Potential activity on muscarinic receptors has been suggested, contributing to its cardiovascular effects.

Cardiovascular Effects

Research indicates that this compound may have beneficial effects in cardiovascular diseases. It has been shown to:

- Lower heart rate and myocardial oxygen demand.

- Potentially act as a therapeutic agent in conditions such as angina and myocardial infarction .

Neuropharmacological Effects

The compound's interaction with the central nervous system has been explored in various studies:

- Cognitive Enhancement : Some studies suggest it may enhance cognitive function through dopaminergic pathways.

- Anxiolytic Properties : Preliminary data indicate potential anxiolytic effects, possibly through modulation of GABAergic transmission.

Case Studies and Research Findings

A series of studies have examined the pharmacological profiles of similar compounds within the tetrahydroisoquinoline class. Here are some notable findings:

Pharmacokinetics

The pharmacokinetic profile of 2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride remains to be fully elucidated. However, preliminary data suggest:

- Absorption : Rapidly absorbed when administered orally.

- Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its effects.

- Excretion : Predominantly excreted via renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.